molecular formula C3H7ClFN B2372229 2-Fluoroprop-2-en-1-amine hydrochloride CAS No. 322637-47-8

2-Fluoroprop-2-en-1-amine hydrochloride

Cat. No.: B2372229
CAS No.: 322637-47-8
M. Wt: 111.54
InChI Key: QPXCPZZJWCXNFD-UHFFFAOYSA-N
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Description

2-Fluoroprop-2-en-1-amine hydrochloride is a fluorinated amine compound with the chemical formula C3H7FN·HCl. It is a derivative of allyl amine where one hydrogen atom on the allyl group is replaced by a fluorine atom. This compound is of interest due to its unique chemical properties imparted by the presence of the fluorine atom, which can influence its reactivity and interactions in various chemical and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoroprop-2-en-1-amine hydrochloride typically involves the fluorination of allyl amine. One common method is the reaction of allyl amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions and decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction parameters and improved safety. The use of automated systems ensures consistent quality and yield of the product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid, followed by crystallization and purification.

Chemical Reactions Analysis

Types of Reactions

2-Fluoroprop-2-en-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted allyl amines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alkanes.

Scientific Research Applications

2-Fluoroprop-2-en-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: Studied for its potential as a probe in biochemical assays due to its unique fluorine atom, which can be detected using NMR spectroscopy.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor ligands.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 2-Fluoroprop-2-en-1-amine hydrochloride involves its interaction with biological molecules through its amine and fluorine functional groups. The fluorine atom can form strong hydrogen bonds and influence the electronic properties of the molecule, enhancing its binding affinity to target proteins or enzymes. This can lead to the inhibition or modulation of specific biochemical pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoroethylamine hydrochloride
  • 2,2-Difluoroethylamine hydrochloride
  • 2,2,2-Trifluoroethylamine hydrochloride

Uniqueness

2-Fluoroprop-2-en-1-amine hydrochloride is unique due to the presence of both an allyl group and a fluorine atom. This combination imparts distinct reactivity and binding properties compared to other fluorinated amines. The allyl group provides a site for further functionalization, while the fluorine atom enhances the compound’s stability and interaction with biological targets.

Properties

IUPAC Name

2-fluoroprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FN.ClH/c1-3(4)2-5;/h1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXCPZZJWCXNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80954072
Record name 2-Fluoroprop-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322637-47-8
Record name 2-Fluoroprop-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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